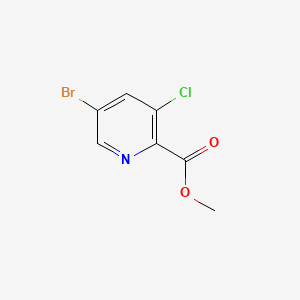

Methyl 5-bromo-3-chloropicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-3-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNSPYFGGCZDJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673234 | |

| Record name | Methyl 5-bromo-3-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214336-41-0 | |

| Record name | Methyl 5-bromo-3-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-bromo-3-chloropyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-bromo-3-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-bromo-3-chloropicolinate, a halogenated pyridine derivative of interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, outlines plausible experimental protocols for its synthesis, purification, and analysis, and presents its safety information.

Chemical Identity and Properties

This compound, with the CAS Number 1214336-41-0 , is a polysubstituted aromatic ester. Its structure incorporates a pyridine ring, a methyl ester group, a bromine atom, and a chlorine atom, making it a versatile building block for the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1214336-41-0 | [1][2][3][4][5] |

| Molecular Formula | C₇H₅BrClNO₂ | [1][2][6] |

| Molecular Weight | 250.48 g/mol | [2][6] |

| IUPAC Name | methyl 5-bromo-3-chloropyridine-2-carboxylate | [2] |

| Synonyms | Methyl 5-bromo-3-chloropyridine-2-carboxylate, 5-Bromo-3-chloro-2-pyridinecarboxylic acid methyl ester | [3][6] |

| Appearance | White to off-white or pale-yellow solid/crystal | [1][3] |

| Purity | ≥97% (GC/HPLC) | [3][5] |

| Melting Point | 102.0 to 106.0 °C | [3] |

| Storage | Store at room temperature. | [4][5] |

Experimental Protocols

Synthesis: Esterification of 5-bromo-3-chloropicolinic acid

A plausible and common method for the synthesis of methyl esters from their corresponding carboxylic acids is through acid-catalyzed esterification or via an acyl chloride intermediate.

Objective: To synthesize this compound from 5-bromo-3-chloropicolinic acid.

Materials:

-

5-bromo-3-chloropicolinic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction (e.g., dichloromethane, ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure (Acid-Catalyzed Esterification):

-

In a clean, dry round-bottom flask, dissolve 5-bromo-3-chloropicolinic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Reduce the volume of methanol using a rotary evaporator.

-

Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification: Recrystallization

To obtain a high-purity solid, the crude product from the synthesis can be purified by recrystallization.

Objective: To purify crude this compound.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol/water)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask and tubing

Procedure:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent to the flask.

-

Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

-

If the solution is colored, activated carbon can be added to decolorize it, followed by hot filtration to remove the carbon.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize crystal yield, the flask can be placed in an ice bath once it has reached room temperature.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

-

Dry the crystals in a vacuum oven to remove any residual solvent.

Analysis

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the molecule by analyzing the chemical shifts and coupling patterns of the hydrogen atoms. A Certificate of Analysis for this compound indicates that its ¹H NMR spectrum is consistent with its structure[1].

General Procedure:

-

Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using an NMR spectrometer.

-

Process and analyze the resulting spectrum. The expected spectrum would show signals corresponding to the aromatic protons on the pyridine ring and a singlet for the methyl ester protons.

2.3.2. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

GC and HPLC are chromatographic techniques used to assess the purity of the compound. Purity levels of ≥97% are commonly reported by suppliers, determined by these methods[3][5].

General GC Procedure:

-

Prepare a dilute solution of the sample in a volatile organic solvent.

-

Inject a small volume of the solution into the gas chromatograph.

-

The sample is vaporized and carried by an inert gas through a capillary column.

-

The components are separated based on their boiling points and interaction with the stationary phase.

-

A detector measures the amount of each component as it elutes from the column, generating a chromatogram. The purity is determined by the relative area of the product peak.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 2: Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Logical Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.

References

Technical Guide: Synthesis and Characterization of Methyl 5-bromo-3-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-3-chloropicolinate is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its utility as a key building block stems from the versatile reactivity of the pyridine ring, further functionalized with bromo and chloro substituents, making it an attractive scaffold for the synthesis of a diverse range of complex molecules and potential pharmaceutical agents. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols and a summary of its key physicochemical properties.

Physicochemical Properties

This compound is a white to pale-yellow or yellow-brown solid.[1] A compilation of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1214336-41-0 | [1][2] |

| Molecular Formula | C₇H₅BrClNO₂ | [2] |

| Molecular Weight | 250.48 g/mol | [2] |

| Appearance | White to Yellow powder to crystal | [1] |

| Melting Point | 102.0 to 106.0 °C | |

| Purity | ≥97% (GC) | [1] |

| IUPAC Name | methyl 5-bromo-3-chloropyridine-2-carboxylate | [1] |

| Synonyms | Methyl 5-bromo-3-chloropyridine-2-carboxylate, 5-Bromo-3-chloro-2-pyridinecarboxylic acid methyl ester | [2] |

| Storage | Room Temperature | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process: the synthesis of the precursor carboxylic acid, 5-bromo-3-chloropicolinic acid, followed by its esterification with methanol.

Synthesis Workflow

References

"Methyl 5-bromo-3-chloropicolinate" molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-bromo-3-chloropicolinate, a key intermediate in the synthesis of various bioactive compounds. This document outlines its chemical structure, properties, a detailed experimental protocol for its synthesis, and its role as a versatile building block in medicinal chemistry and drug discovery.

Molecular Structure and IUPAC Name

This compound is a halogenated pyridine derivative. The presence of bromo and chloro substituents, along with a methyl ester group on the pyridine ring, makes it a valuable precursor for a wide range of chemical modifications.

-

IUPAC Name: methyl 5-bromo-3-chloropyridine-2-carboxylate[1][2]

-

Synonyms: Methyl 5-bromo-3-chloropyridine-2-carboxylate, 5-Bromo-3-chloro-2-pyridinecarboxylic acid methyl ester[1][3]

The molecular structure is depicted below:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Molecular Weight | 250.48 g/mol [1][2][6] |

| Appearance | White to Pale-yellow to Yellow-brown Solid/Powder to crystal[2] |

| Purity | ≥97%[2] |

| Melting Point | 102.0 to 106.0 °C |

| Boiling Point | 311 °C[4] |

| Density | 1.684 g/cm³[4] |

| Flash Point | 142 °C[4] |

| pKa (Predicted) | -3.26 ± 0.10[4] |

| LogP | 2.2841[6] |

| Storage | Room Temperature[2][6] |

Experimental Protocol: Synthesis

The following is a representative experimental protocol for the synthesis of this compound, adapted from literature procedures. This synthesis involves the conversion of a carboxylic acid to its corresponding methyl ester.

Starting Material: 5-bromo-2-hydroxynicotinic acid

Reagents and Solvents:

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Anhydrous methanol (CH₃OH)

Procedure:

-

A solution of 5-bromo-2-hydroxynicotinic acid (0.138 mol) and N,N-dimethylformamide (0.138 mol) in thionyl chloride (160 mL) is refluxed for 2 hours.[1]

-

After the reaction is complete, the excess thionyl chloride is removed by evaporation under reduced pressure.[1]

-

The resulting yellow residue is dissolved in anhydrous dichloromethane (200 mL).[1]

-

Anhydrous methanol is then added dropwise to the solution.[1]

-

The mixture is refluxed for 1 hour.[1]

-

The solvent is evaporated to yield the crude product as a slightly yellow oil, which crystallizes upon standing at room temperature.[1]

Purification:

Crystals suitable for analysis can be obtained by slow evaporation from an ethanol solution at room temperature.

Applications in Research and Drug Discovery

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. It is categorized as a "Protein Degrader Building Block," indicating its utility in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies.[7] The distinct reactivity of the bromo and chloro substituents allows for selective functionalization through various cross-coupling reactions, enabling the construction of diverse molecular scaffolds.

Logical Workflow: Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: A logical workflow for the synthesis of this compound.

References

- 1. Methyl 5-bromo-2-chloropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 3. Methyl 5-bromo-3-methylpicolinate | C8H8BrNO2 | CID 45789787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. Methyl 3-bromo-6-chloropicolinate | C7H5BrClNO2 | CID 46311200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 7. calpaclab.com [calpaclab.com]

Spectral Analysis of Methyl 5-bromo-3-chloropicolinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral data for Methyl 5-bromo-3-chloropicolinate, a key heterocyclic building block in pharmaceutical and agrochemical research. Due to the limited availability of public experimental spectral data for this specific compound, this document presents predicted values derived from spectral analysis of structurally analogous compounds, including methyl picolinate and 3,5-dichloropyridine. This guide also outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for researchers working with this and similar molecules.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and comparative analysis of related structures.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.6 | d | 1H | H-6 |

| ~8.2 | d | 1H | H-4 |

| ~3.9 | s | 3H | -OCH₃ |

Predicted solvent: CDCl₃. The chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (ester) |

| ~152 | C-2 |

| ~148 | C-6 |

| ~140 | C-4 |

| ~132 | C-3 |

| ~120 | C-5 |

| ~53 | -OCH₃ |

Predicted solvent: CDCl₃. The chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2960 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1580, 1470 | Medium-Strong | Aromatic C=C and C=N stretching |

| ~1250, 1100 | Strong | C-O stretch (ester) |

| ~850-750 | Strong | C-Cl and C-Br stretches |

Sample preparation: KBr pellet.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 251/253/255 | High | [M]⁺ (Molecular ion peak with characteristic isotopic pattern for Br and Cl) |

| 220/222/224 | Medium | [M - OCH₃]⁺ |

| 192/194/196 | Medium | [M - COOCH₃]⁺ |

| 172/174 | Low | [M - Br]⁺ |

| 137 | Low | [M - Br - Cl]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample, this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32 (signal averaging to improve signal-to-noise).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.

-

In an agate mortar and pestle, grind 1-2 mg of the solid sample into a very fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar.

-

Gently but thoroughly mix and grind the sample and KBr together to ensure a homogenous mixture.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[1]

-

If necessary, filter the solution to remove any particulate matter.[2]

-

For GC-MS analysis, inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Data Acquisition (Electron Ionization - EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 200-250 °C.

-

GC Column (for GC-MS): A non-polar capillary column (e.g., DB-5ms).

-

Temperature Program (for GC-MS): Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound.

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of a novel compound such as this compound.

Caption: Experimental workflow for the synthesis and spectral characterization of a chemical compound.

References

An In-depth Technical Guide to the Material Safety Data Sheet for Methyl 5-bromo-3-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Methyl 5-bromo-3-chloropicolinate, a heterocyclic building block utilized in research and development.[1] The information is compiled from various supplier safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards.

Chemical Identification and Properties

This compound is a pyridine derivative with the following identifiers and physicochemical properties.

| Identifier | Value |

| IUPAC Name | methyl 5-bromo-3-chloro-2-pyridinecarboxylate[2] |

| Synonyms | Methyl 5-bromo-3-chloropyridine-2-carboxylate, 5-Bromo-3-chloro-2-pyridinecarboxylic Acid Methyl Ester[3] |

| CAS Number | 1214336-41-0[1][2][3][4] |

| Molecular Formula | C₇H₅BrClNO₂[1][3] |

| Molecular Weight | 250.48 g/mol [3] |

| Physicochemical Property | Value |

| Physical Form | White to Pale-yellow to Yellow-brown Solid[2] |

| Purity | ≥97% (GC) or ≥98%[2][3] |

| Boiling Point | 311°C[5] |

| Density | 1.684 g/cm³[5] |

| Flash Point | 142°C[5] |

| pKa | -3.26±0.10 (Predicted)[5] |

| Topological Polar Surface Area (TPSA) | 39.19 Ų[3] |

| logP | 2.2841[3] |

Hazard Identification and Safety Information

This compound is classified as hazardous. The following table summarizes its GHS hazard classifications and precautionary statements.

| Classification | Code | Description |

| Hazard Statements | H302 | Harmful if swallowed[2] |

| H315 | Causes skin irritation[2][6] | |

| H319 | Causes serious eye irritation[2][6] | |

| H335 | May cause respiratory irritation[2] | |

| Signal Word | Warning[2] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[2][7] |

| P264 | Wash skin thoroughly after handling[8] | |

| P271 | Use only outdoors or in a well-ventilated area[7] | |

| P280 | Wear protective gloves/ eye protection/ face protection[8] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water[8] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing[7] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[7][8] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell[7] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/ attention[8] | |

| P337 + P313 | If eye irritation persists: Get medical advice/ attention[8] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse[8] | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed[7] | |

| P405 | Store locked up[9] | |

| P501 | Dispose of contents/ container to an approved waste disposal plant[7] |

Experimental Protocols and Handling

Detailed experimental protocols for toxicological studies are not publicly available, which is common for research chemicals. The handling and storage procedures are derived from standard safety data sheets.

General Handling and Storage Workflow

Caption: General workflow for the safe storage and handling of this compound.

First Aid Measures

Caption: First aid procedures in case of exposure to this compound.

Stability and Reactivity

-

Reactivity : No specific reactivity data is available. Generally, it is important to avoid strong oxidizing agents.

-

Chemical Stability : The product is stable under normal conditions of storage and handling.

-

Hazardous Reactions : No hazardous reactions have been reported under normal processing.[7]

-

Conditions to Avoid : Information not available.

-

Incompatible Materials : Information not available.

-

Hazardous Decomposition Products : Under fire conditions, hazardous decomposition products may include carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen chloride.

Disposal Considerations

Disposal of this chemical should be in accordance with local, state, and federal regulations. It is recommended to dispose of the substance and its container at an approved waste disposal plant.[7]

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a certified Material Safety Data Sheet (MSDS) provided by the manufacturer. Always refer to the original MSDS for complete and up-to-date safety information. The user assumes all risks of use, handling, and storage of this material.

References

- 1. calpaclab.com [calpaclab.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound [acrospharmatech.com]

- 6. Methyl 3-bromo-6-chloropicolinate | C7H5BrClNO2 | CID 46311200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. tcichemicals.com [tcichemicals.com]

Methyl 5-bromo-3-chloropicolinate: A Technical Guide for Drug Discovery Professionals

An In-depth Overview of the Commercial Availability, Synthesis, and Applications of a Key Pharmaceutical Intermediate

Introduction

Methyl 5-bromo-3-chloropicolinate is a halogenated pyridine derivative that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its structural features, particularly the presence of bromo and chloro substituents on the pyridine ring, make it a versatile building block for the synthesis of complex molecular architectures. Halogenated organic compounds play a crucial role in drug design by modulating the pharmacokinetic and pharmacodynamic properties of molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the commercial availability, synthetic routes, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1214336-41-0 | [1] |

| Molecular Formula | C₇H₅BrClNO₂ | [1] |

| Molecular Weight | 250.48 g/mol | [1] |

| Appearance | White to yellow powder or crystal | [2] |

| Melting Point | 102.0 to 106.0 °C | [2] |

| Purity | Typically >97% (GC) | [2][3] |

| IUPAC Name | methyl 5-bromo-3-chloropyridine-2-carboxylate | [3] |

| Synonyms | 5-Bromo-3-chloro-2-pyridinecarboxylic acid methyl ester, Methyl 5-bromo-3-chloropyridine-2-carboxylate | [2] |

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers catering to the research and development market. The typical purity offered is greater than 97%. Below is a table summarizing some of the key suppliers.

| Supplier | Product Number | Purity | Quantity |

| Sigma-Aldrich | SY3514241769 | 97% | 1 g, 5 g, 10 g |

| TCI America | M3921 | >97.0% (GC) | Contact for details |

| ChemScene | CS-W007073 | ≥98% | Contact for details |

| Alfa Chemistry | 1214336-41-0 | 96% | Contact for details |

| BLD Pharm | BL3H1F1C8263 | Contact for details | Contact for details |

| CP Lab Safety | AKS-3840AA | min 97% | 100 g |

Synthetic Methodologies

The synthesis of this compound can be approached in a two-step process: the synthesis of the parent carboxylic acid, 5-bromo-3-chloropicolinic acid, followed by its esterification.

Synthesis of 5-bromo-3-chloropicolinic acid

A plausible synthetic route to 5-bromo-3-chloropicolinic acid starts from 3-aminopyridine. The process involves diazotization, chlorination, and subsequent bromination steps.[4]

Experimental Protocol:

-

Diazotization and Chlorination: 3-aminopyridine is dissolved in concentrated hydrochloric acid. The solution is cooled and treated with a diazotizing agent, such as sodium nitrite, to form the diazonium salt. This is followed by a Sandmeyer-type reaction using a copper(I) chloride catalyst to introduce the chloro substituent at the 2-position and another chloro group at the 3-position, yielding 2,3-dichloropyridine.[4]

-

Functional Group Transformation: The 2-chloro group is then converted to a cyano group, which is subsequently hydrolyzed to a carboxylic acid, yielding 3-chloropicolinic acid.[4]

-

Bromination: The final step is the bromination of 3-chloropicolinic acid using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromo group at the 5-position, affording 5-bromo-3-chloropicolinic acid.[4]

Esterification to this compound

The final step is the esterification of 5-bromo-3-chloropicolinic acid with methanol. A common and efficient method involves the use of oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) to form the acyl chloride in situ, which then readily reacts with methanol.[1]

Experimental Protocol:

-

To a solution of 5-bromo-3-chloropicolinic acid (1.0 eq.) in dichloromethane, a catalytic amount of N,N-dimethylformamide is added.

-

Oxalyl chloride (1.5 eq.) is added dropwise to the mixture at room temperature, and the reaction is stirred for 3 hours.[1]

-

The resulting solution is cooled to 10 °C, and methanol (4.1 eq.) is added slowly, maintaining the temperature between 15 °C and 20 °C.[1]

-

The reaction mixture is stirred overnight at room temperature.

-

Work-up involves neutralization with a saturated aqueous sodium bicarbonate solution, followed by washing the organic layer with brine.[1]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound as a yellow solid.[1]

References

- 1. 5-Bromo-3-chloro-2-pyridinecarboxylic acid methyl ester | 1214336-41-0 [chemicalbook.com]

- 2. This compound | 1214336-41-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Synthesis method of 3-cloro-5-bromo-2-picolinic acid - Eureka | Patsnap [eureka.patsnap.com]

The Pivotal Role of Methyl 5-bromo-3-chloropicolinate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-bromo-3-chloropicolinate, a halogenated pyridine derivative, has emerged as a versatile and highly valuable building block in the field of medicinal chemistry. Its unique substitution pattern provides multiple reactive sites, enabling the efficient construction of complex molecular architectures for the development of novel therapeutic agents. This technical guide delves into the significant applications of this compound, focusing on its role in the synthesis of potent inhibitors for critical biological targets, including Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1), Factor IXa (FIXa), and Werner syndrome helicase (WRN).

Physicochemical Properties and Reactivity

This compound is a white to pale-yellow solid with a molecular weight of 250.48 g/mol . Its structure features a pyridine ring substituted with a methyl ester at the 2-position, a chlorine atom at the 3-position, and a bromine atom at the 5-position. This arrangement of functional groups dictates its chemical reactivity, making it a key intermediate for a variety of synthetic transformations.

| Property | Value |

| IUPAC Name | methyl 5-bromo-3-chloro-2-pyridinecarboxylate |

| CAS Number | 1214336-41-0 |

| Molecular Formula | C₇H₅BrClNO₂ |

| Molecular Weight | 250.48 g/mol |

| Appearance | White to Pale-yellow to Yellow-brown Solid |

| Purity | Typically ≥97% |

The presence of two distinct halogen atoms allows for selective reactions, such as nucleophilic aromatic substitution and cross-coupling reactions. The methyl ester group can be readily hydrolyzed or converted to other functional groups, further expanding its synthetic utility.

Applications in the Synthesis of Bioactive Molecules

This compound has proven to be an indispensable starting material in the synthesis of several classes of therapeutic inhibitors.

MALT1 Inhibitors for Cancer and Autoimmune Disorders

Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1) is a key mediator in the CBM (CARMA1-BCL10-MALT1) signaling complex, which plays a crucial role in NF-κB activation. Dysregulation of the MALT1 pathway is implicated in various cancers and autoimmune diseases. Several patents disclose the use of this compound in the synthesis of potent MALT1 inhibitors.[1][2]

A key initial step in the synthesis of certain MALT1 inhibitors involves the reduction of the methyl ester.[1]

-

Reaction Setup: To a stirred solution of this compound (2.0 g, 8.0 mmol) in methanol (30 mL), add sodium borohydride (NaBH₄) (1.2 g, 32.0 mmol) at 0°C.

-

Reaction Conditions: Stir the mixture at 0°C for 2 hours.

-

Quenching: Quench the reaction by the addition of saturated aqueous ammonium chloride (NH₄Cl) (20 mL) at 0°C.

-

Extraction: Extract the resulting mixture with ethyl acetate (3 x 50 mL).

-

Workup: Wash the combined organic layers with brine (80 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

The final MALT1 inhibitor compounds, synthesized through multi-step processes originating from this compound, have demonstrated significant potency.

| Compound Class | Target | IC₅₀ (nM) | Reference |

| Cyclic Compounds | MALT1 Protease | < 1 to < 1000 | WO2021134004A1 |

| Tricyclic Compounds | MALT1 Protease | < 25 to < 1000 | EP4284804A1 |

Factor IXa Inhibitors for Anticoagulant Therapy

Factor IXa is a serine protease that plays a critical role in the intrinsic pathway of the blood coagulation cascade. Inhibition of Factor IXa is a promising strategy for the development of anticoagulants with a potentially wider therapeutic window and lower bleeding risk compared to traditional therapies. A patent for Factor IXa inhibitors describes a method for the synthesis of this compound from its corresponding carboxylic acid, highlighting its role as a key intermediate.

This protocol details the esterification of the parent carboxylic acid.

-

Reaction Setup: To a round bottom flask containing 5-bromo-3-chloropicolinic acid (1.0 g, 4.2 mmol) in methanol (10 mL), add thionyl chloride (SOCl₂) (0.37 mL, 5.1 mmol) dropwise at room temperature.

-

Reaction Conditions: Reflux the reaction mixture for 1.5 hours.

-

Workup: After cooling, remove the solvent under reduced pressure. Add ethyl acetate to the residue.

-

Neutralization and Extraction: Adjust the pH to 7.0 by the addition of saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

WRN Helicase Inhibitors for Cancer Therapy

Werner syndrome helicase (WRN) has been identified as a promising therapeutic target for cancers with microsatellite instability (MSI-H). A recent publication in the Journal of Medicinal Chemistry describes the development of a clinical-stage covalent allosteric inhibitor of WRN, where this compound is a key starting material.

This procedure illustrates a nucleophilic aromatic substitution at the 3-position of the pyridine ring.

-

Reaction Setup: Combine this compound (5 g, 20.0 mmol) and phenol (1.97 g, 21.0 mmol) in a suitable solvent.

-

Reaction Conditions: The specific reaction conditions (e.g., base, temperature) are part of a general procedure and would be optimized for this specific transformation.

-

Purification: Purify the crude product by flash silica gel chromatography (eluent: 0-90% ethyl acetate in petroleum ether) to afford methyl 5-bromo-3-phenoxypicolinate (2.0 g, 33% yield).

The development of WRN inhibitors has yielded compounds with high potency and efficacy.

| Compound | Target | Assay | IC₅₀ (µM) | TGI (%) | Reference |

| 2a (S-isomer) | WRN Helicase | Helicase Assay | 0.66 | - | J. Med. Chem. |

| 2b (R-isomer) | WRN Helicase | Helicase Assay | 30 | - | J. Med. Chem. |

| 5d | - | HCT116 Xenograft | - | 98% (at 100 mg/kg) | J. Med. Chem. |

(TGI = Tumor Growth Inhibition)

Conclusion

This compound is a cornerstone building block in modern medicinal chemistry. Its strategic placement of reactive handles provides a robust platform for the synthesis of structurally diverse and biologically active molecules. The successful application of this compound in the development of inhibitors for MALT1, Factor IXa, and WRN helicase underscores its importance in the ongoing quest for novel therapeutics to address unmet medical needs in oncology, immunology, and hematology. Researchers and drug development professionals can leverage the synthetic versatility of this compound to accelerate the discovery and development of next-generation medicines.

References

Methyl 5-bromo-3-chloropicolinate: A Versatile Heterocyclic Building Block for Drug Discovery and Agrochemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 5-bromo-3-chloropicolinate is a halogenated pyridine derivative that has emerged as a valuable and versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a methyl ester on the pyridine ring, provides multiple reactive sites for a variety of chemical transformations. This allows for the strategic introduction of diverse functionalities, making it an attractive scaffold for the synthesis of complex molecules with potential applications in medicinal chemistry and agrochemistry. This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound, with a focus on its application in the development of novel bioactive compounds.

Physicochemical Properties and Spectroscopic Data

Table 1: Physicochemical Properties of this compound [1][2][3]

| Property | Value |

| CAS Number | 1214336-41-0 |

| Molecular Formula | C₇H₅BrClNO₂ |

| Molecular Weight | 250.48 g/mol |

| Appearance | White to pale-yellow solid |

| Purity | Typically >97% |

| Storage | Room temperature |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a common and logical synthetic route would involve the esterification of the corresponding carboxylic acid, 5-bromo-3-chloropicolinic acid.

General Experimental Protocol: Fischer Esterification

The Fischer esterification is a classic method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.

Reaction Scheme:

Caption: Fischer esterification of 5-bromo-3-chloropicolinic acid.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-3-chloropicolinic acid (1.0 eq.) in an excess of methanol (which also serves as the solvent).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 0.1-0.2 eq.), to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure this compound.

Reactivity and Applications as a Heterocyclic Building Block

The two distinct halogen substituents on the pyridine ring of this compound allow for selective functionalization through various cross-coupling reactions. The bromine atom at the 5-position is generally more reactive in palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination compared to the chlorine atom at the 3-position. This differential reactivity enables sequential modifications of the pyridine core.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of aryl, heteroaryl, or vinyl groups at the 5-position.[4]

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

General Experimental Protocol:

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.1 eq.), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

-

Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Reaction Conditions: Heat the mixture to a temperature ranging from 80 to 120 °C and stir for several hours until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Data not available |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | Data not available |

| 3 | (4-Fluorophenyl)boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 6 | Data not available |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the 5-position of the picolinate ring.[5][6]

Reaction Scheme:

Caption: Buchwald-Hartwig amination of this compound.

General Experimental Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02-0.05 eq.), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.04-0.1 eq.), and a strong base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.).

-

Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80 and 120 °C and stir until the reaction is complete as indicated by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Table 3: Representative Buchwald-Hartwig Amination Reactions

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 12 | Data not available |

| 2 | Piperidine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 16 | Data not available |

| 3 | N-Methylpiperazine | Pd₂(dba)₃ / DavePhos | K₃PO₄ | Toluene | 100 | 10 | Data not available |

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 3-position is generally less reactive in palladium-catalyzed cross-coupling reactions. However, it can undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles, particularly when the pyridine ring is activated by electron-withdrawing groups. The regioselectivity of such reactions is influenced by both electronic and steric factors.[7][8]

Applications in Drug Discovery and Agrochemicals

Halogenated heterocyclic compounds are prominent scaffolds in many biologically active molecules. The ability to selectively functionalize this compound at multiple positions makes it a valuable precursor for the synthesis of libraries of compounds for high-throughput screening in drug discovery and agrochemical research.

Janus Kinase (JAK) Inhibitors

Substituted pyrrolopyrimidines and related heterocyclic systems are known to exhibit inhibitory activity against Janus kinases (JAKs), a family of enzymes involved in inflammatory and immune responses.[9][10] While not explicitly reported, this compound could serve as a key intermediate in the synthesis of novel JAK inhibitors by introducing appropriate functionalities through the reactions described above. The synthesis of such inhibitors often involves the construction of a core heterocyclic system, which can be derived from functionalized pyridines.

Caption: Hypothetical workflow for JAK inhibitor synthesis.

Fungicides

Pyridine-based structures are also prevalent in modern fungicides. The functional groups present in this compound can be modified to mimic the pharmacophores of known antifungal agents or to explore new chemical space for novel modes of action. For instance, the picolinamide moiety is a key feature in some commercial fungicides, and this building block provides a convenient starting point for the synthesis of new analogues.[11][12]

Conclusion

This compound is a highly functionalized heterocyclic building block with significant potential in the synthesis of complex organic molecules. Its differential reactivity at the halogenated positions allows for selective and sequential introduction of various substituents, making it an ideal scaffold for creating diverse chemical libraries. While specific, detailed experimental data for this particular compound is somewhat limited in the public domain, the general reactivity patterns of similar halogenated pyridines provide a strong foundation for its application in drug discovery, particularly in the development of kinase inhibitors, and in the synthesis of novel agrochemicals. Further exploration of the reactivity and applications of this versatile building block is warranted and is likely to lead to the discovery of new and valuable bioactive compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chemscene.com [chemscene.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. US12281111B2 - Substituted pyrrolopyridine JAK inhibitors and methods of making and using the same - Google Patents [patents.google.com]

- 6. repositorio.uam.es [repositorio.uam.es]

- 7. US8987268B2 - Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. WO2024137548A2 - Inhibitors of jak2 - Google Patents [patents.google.com]

- 10. Methyl 3-(broMoMethyl)-6-chloropicolinate synthesis - chemicalbook [chemicalbook.com]

- 11. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [mdpi.com]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of Methyl 5-bromo-3-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of Methyl 5-bromo-3-chloropicolinate. This reaction is a cornerstone in medicinal chemistry and drug development for the synthesis of complex pyridine-based scaffolds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] In the context of drug discovery, the functionalization of heteroaromatic compounds like pyridines is of paramount importance. This compound is a valuable building block, and its selective functionalization via Suzuki coupling allows for the introduction of diverse substituents, leading to the generation of novel molecular entities with potential biological activity. The presence of two distinct halogen atoms (bromine and chlorine) on the pyridine ring presents an opportunity for regioselective cross-coupling, as the reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > OTf > Cl.[2]

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the active catalyst.

Recommended Reaction Conditions

Based on established procedures for structurally similar substrates, a reliable set of conditions for the Suzuki coupling of this compound can be proposed. The following table summarizes typical reaction parameters.

| Parameter | Condition | Notes |

| Palladium Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ((dppf)PdCl₂) | A robust and commonly used catalyst for cross-coupling reactions. Other catalysts like Pd(PPh₃)₄ may also be effective. |

| Catalyst Loading | 0.1 equivalents | Typical loading for efficient catalysis. |

| Boronic Acid/Ester | 1.3 equivalents | A slight excess of the boronic acid or its ester derivative is used to drive the reaction to completion. |

| Base | Potassium Carbonate (K₂CO₃) | An inorganic base is crucial for the transmetalation step. Other bases like sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) can also be employed. |

| Base Stoichiometry | 2.0 equivalents | Sufficient base is required to activate the boronic acid and facilitate the catalytic cycle. |

| Solvent System | 1,4-Dioxane and Water (5:1 v/v) | A polar aprotic solvent mixed with water is a common and effective medium for Suzuki couplings. |

| Concentration | 0.25 M | A typical concentration for efficient reaction kinetics. |

| Temperature | 100 °C | Elevated temperatures are often necessary to drive the reaction to completion, especially with less reactive chlorides. |

| Reaction Time | 12 hours | Reaction progress should be monitored by TLC or LC-MS. |

| Atmosphere | Inert (e.g., Nitrogen or Argon) | Essential to prevent the oxidation and deactivation of the palladium catalyst. |

Experimental Protocol: General Procedure for Suzuki Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Appropriate boronic acid or boronic acid pinacol ester (1.3 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ((dppf)PdCl₂) (0.1 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask)

-

Inert atmosphere supply (Nitrogen or Argon)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv), the desired boronic acid or ester (1.3 equiv), and potassium carbonate (2.0 equiv).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 equiv) to the vessel.

-

Add a 5:1 mixture of 1,4-dioxane and water to achieve a final concentration of approximately 0.25 M with respect to the starting aryl halide.

-

Seal the reaction vessel and stir the mixture at room temperature for 10-15 minutes to ensure proper mixing.

-

Heat the reaction mixture to 100 °C and stir for 12 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki coupling reaction of this compound.

Caption: General workflow for the Suzuki coupling reaction.

Signaling Pathway Diagram

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established pathway in organometallic chemistry.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 5-bromo-3-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the palladium-catalyzed cross-coupling of Methyl 5-bromo-3-chloropicolinate , a versatile building block in medicinal chemistry and materials science. The strategic functionalization of this molecule is critical for the synthesis of novel compounds with potential therapeutic applications.

Introduction

This compound possesses two distinct halogen atoms, offering opportunities for selective cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, allowing for chemoselective functionalization at the 5-position. This sequential reactivity is a powerful tool for the divergent synthesis of complex substituted pyridine derivatives. This document outlines protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, providing a foundation for the development of novel molecular entities.

Catalyst and Ligand Selection

The success of cross-coupling reactions with halopyridines is highly dependent on the choice of the palladium catalyst and the corresponding ligand. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Therefore, the use of electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) is often crucial to promote efficient catalysis.

For the Suzuki-Miyaura coupling of less reactive chloro-pyridines, bulky biaryl phosphine ligands such as XPhos and SPhos are often effective.[1] For more reactive bromo-pyridines, traditional catalysts like Pd(PPh₃)₄ can be sufficient. The choice of base and solvent system also plays a critical role in reaction efficiency and selectivity.

Experimental Protocols

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, the reaction can be selectively performed at the more reactive C-Br bond.

General Procedure for Selective Suzuki-Miyaura Coupling at the 5-position:

A specific example for the Suzuki coupling of this compound has been reported with cyclopent-1-en-1-ylboronic acid.

-

Reagents:

-

This compound (1.0 equiv)

-

Aryl- or vinyl-boronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]), 0.1 equiv)

-

Base (e.g., Potassium carbonate (K₂CO₃), 2.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane and water, 5:1 mixture)

-

-

Procedure:

-

To a suspension of this compound, the boronic acid derivative, and potassium carbonate in a 5:1 mixture of 1,4-dioxane and water, add [Pd(dppf)Cl₂].

-

The reaction vessel is sealed and the mixture is heated at 100 °C for 12 hours under an inert atmosphere (e.g., dry Nitrogen).

-

Upon completion, the reaction is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

-

Diagram of the Suzuki-Miyaura Coupling Experimental Workflow:

References

Application Notes and Protocols for Sonogashira Coupling of Methyl 5-bromo-3-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira coupling of Methyl 5-bromo-3-chloropicolinate, a valuable building block in medicinal chemistry and materials science. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and is widely used due to its mild reaction conditions and tolerance of various functional groups.[1][2]

Introduction

This compound is a di-halogenated pyridine derivative with two distinct reaction sites for cross-coupling reactions. The differing reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective functionalization. In palladium-catalyzed couplings, the general order of reactivity for aryl halides is I > Br > Cl.[3] Consequently, the C-Br bond at the 5-position of this compound is expected to be more reactive than the C-Cl bond at the 3-position, enabling chemoselective Sonogashira coupling at the 5-position under carefully controlled conditions.[3] The resulting alkynyl-substituted picolinate can serve as a key intermediate for the synthesis of complex molecules in drug discovery and materials science.[1]

Chemical Properties and Safety

| Property | Value |

| IUPAC Name | methyl 5-bromo-3-chloropyridine-2-carboxylate |

| CAS Number | 1214336-41-0 |

| Molecular Formula | C₇H₅BrClNO₂ |

| Molecular Weight | 250.48 g/mol |

| Physical Form | White to Pale-yellow to Yellow-brown Solid |

| Purity | ≥97% |

| Storage | Room Temperature |

Safety Information:

-

Signal Word: Warning[4]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[4]

Sonogashira Coupling: Reaction Mechanism and Experimental Workflow

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[5] The generally accepted mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the final product and regenerate the active Pd(0) species.[5]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 5-bromo-3-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and representative protocols for the selective Buchwald-Hartwig amination of Methyl 5-bromo-3-chloropicolinate. This critical transformation enables the introduction of a wide range of amino functionalities, paving the way for the synthesis of novel derivatives for applications in pharmaceuticals, agrochemicals, and materials science.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. For a di-halogenated substrate such as this compound, achieving selective amination at a specific position is crucial for targeted synthesis. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the trend I > Br > Cl. This inherent reactivity difference allows for the selective amination at the C-Br bond while leaving the C-Cl bond intact for potential subsequent functionalization. This document outlines the typical conditions and provides a detailed experimental protocol for the selective mono-amination of this compound.

Reaction Scheme

The selective Buchwald-Hartwig amination of this compound with a primary or secondary amine proceeds as follows:

Caption: General scheme for the selective Buchwald-Hartwig amination.

Data Presentation: Typical Reaction Conditions

While a specific, optimized protocol for this compound is not extensively documented in publicly available literature, the following tables summarize typical conditions used for the Buchwald-Hartwig amination of structurally related di-halogenated pyridines and other aryl halides. These conditions can serve as a strong starting point for the optimization of the target reaction.

Table 1: Catalyst and Ligand Combinations for Selective C-Br Amination

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |

| Pd(OAc)₂ | Xantphos | 1 - 5 | A common and effective combination for heteroaromatic halides. |

| Pd₂(dba)₃ | Xantphos | 0.5 - 2 | Often used for challenging substrates; requires slightly higher ligand loading. |

| Pd(OAc)₂ | BINAP | 1 - 3 | A versatile ligand, particularly for primary amines. |

| Pd₂(dba)₃ | DavePhos | 1 - 2 | A bulky biaryl phosphine ligand, good for sterically hindered amines. |

Table 2: Bases and Solvents for Buchwald-Hartwig Amination

| Base | Typical Equivalents | Solvent | Typical Temperature (°C) | Notes |

| Cs₂CO₃ | 1.5 - 2.5 | Toluene or 1,4-Dioxane | 80 - 110 | A mild and effective base for a wide range of amines. |

| K₃PO₄ | 2.0 - 4.0 | Isopropyl acetate (iPrOAc) or Toluene | 80 - 100 | A cost-effective and often high-yielding choice. |

| NaOtBu | 1.2 - 2.0 | Toluene or Tetrahydrofuran (THF) | Room Temp - 100 | A strong base, effective but can be less functional group tolerant. |

| K₂CO₃ | 2.0 - 3.0 | N,N-Dimethylformamide (DMF) or 1,4-Dioxane | 100 - 130 | A weaker base, may require higher temperatures. |

Experimental Protocols

The following is a representative experimental protocol for the selective mono-amination of this compound, adapted from procedures for similar substrates.

Materials:

-

This compound

-

Amine (e.g., aniline, morpholine, or other primary/secondary amine)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Standard laboratory glassware

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.1 - 1.5 equiv.), cesium carbonate (2.0 equiv.), palladium(II) acetate (0.02 - 0.05 equiv.), and Xantphos (0.03 - 0.075 equiv.).

-

Solvent Addition: Add anhydrous, degassed toluene to the flask to achieve a suitable concentration (e.g., 0.1 - 0.5 M).

-

Reaction: Stir the reaction mixture at 100-110 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Methyl 5-amino-3-chloropicolinate derivative.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination experiment.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Safety Precautions

-

Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.

-

Organic solvents are flammable and should be used in a well-ventilated fume hood.

-

Bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific amines and reaction scales. Researchers should have a thorough understanding of the chemical reactions and safety procedures before conducting any experiments.

Application Notes and Protocols for the Synthesis of PROTAC Linkers Utilizing Methyl 5-bromo-3-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation.[3][4]

Methyl 5-bromo-3-chloropicolinate is a versatile and synthetically tractable starting material for the construction of rigid and functionalized PROTAC linkers. The pyridine core can introduce a degree of rigidity into the linker, which can be advantageous for pre-organizing the PROTAC into a conformation favorable for ternary complex formation.[3] The distinct reactivity of the chloro and bromo substituents allows for selective, stepwise functionalization through reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This enables precise control over the linker's structure, length, and vectorality.

These application notes provide detailed protocols for the synthesis of PROTAC linkers derived from this compound, offering a strategic approach to developing novel and effective protein degraders.

Signaling Pathway: PROTAC Mechanism of Action

PROTACs function by hijacking the ubiquitin-proteasome system (UPS). A PROTAC molecule simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin from a ubiquitin-conjugating enzyme (E2) to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1][2][4][5][6]

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following protocols describe a two-stage synthesis. First, the preparation of a versatile linker intermediate from this compound. Second, the conjugation of this linker to a representative warhead and E3 ligase ligand to generate the final PROTAC molecule.

Protocol 1: Synthesis of a Picolinate-Based Linker Intermediate

This protocol details the synthesis of a bifunctional linker intermediate where the chloro group of this compound is displaced by an amine-terminated polyethylene glycol (PEG) chain via an SNAr reaction, followed by hydrolysis of the methyl ester to unmask a carboxylic acid handle.

Workflow for Protocol 1

Caption: Synthesis of a picolinate-based linker intermediate.

Materials:

-

This compound

-

tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (or other amine-terminated PEG derivative)

-

Potassium carbonate (K2CO3)

-

Acetonitrile (ACN), anhydrous

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H2O)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Hydrochloric acid (HCl), 1M

Procedure: SNAr Reaction

-

To a round-bottom flask, add this compound (1.0 eq), amine-terminated PEG derivative (1.1 eq), and potassium carbonate (2.5 eq).

-

Add anhydrous acetonitrile to achieve a concentration of approximately 0.5 M with respect to the picolinate.

-

Stir the suspension under a nitrogen atmosphere and heat to 80 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the layers and wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the SNAr product.

Procedure: Ester Hydrolysis

-

Dissolve the purified SNAr product (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (2.0-3.0 eq) and stir the reaction at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully acidify the reaction mixture to pH 3-4 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid linker intermediate.

| Parameter | SNAr Reaction | Ester Hydrolysis |

| Picolinate Reactant | This compound | Methyl 5-bromo-3-(amino-PEG)-picolinate |

| Key Reagent | Amine-terminated PEG | Lithium Hydroxide (LiOH) |

| Solvent | Acetonitrile (ACN) | Tetrahydrofuran (THF) / Water |

| Base | Potassium Carbonate (K2CO3) | - |

| Temperature | 80 °C | Room Temperature |

| Typical Reaction Time | 12-24 hours | 2-6 hours |

| Purification Method | Flash Column Chromatography | Extraction |

Protocol 2: PROTAC Synthesis via Sequential Amide Coupling

This protocol describes the sequential conjugation of the synthesized linker intermediate to a warhead (containing a free amine) and an E3 ligase ligand (containing a free amine after deprotection).

Workflow for Protocol 2

Caption: Final PROTAC assembly via amide and Suzuki coupling.

Materials:

-

Picolinate-based linker intermediate (from Protocol 1)

-

Amine-functionalized warhead (e.g., a kinase inhibitor derivative)

-

Boronic acid or pinacol boronate ester functionalized E3 ligase ligand (e.g., a derivative of a VHL or CRBN ligand)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dimethylformamide (DMF), anhydrous

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Water (H2O)

Procedure: Amide Coupling with Warhead

-

In a clean, dry flask, dissolve the picolinate-based linker intermediate (1.0 eq), the amine-functionalized warhead (1.0 eq), and HATU (1.2 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting warhead-linker conjugate by preparative HPLC.

Procedure: Suzuki Coupling with E3 Ligase Ligand

-

To a microwave vial, add the purified warhead-linker conjugate (1.0 eq), the boronic acid/ester functionalized E3 ligase ligand (1.3 eq), Pd(dppf)Cl2 (0.1 eq), and potassium carbonate (2.0 eq).

-

Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-